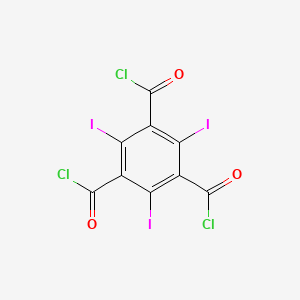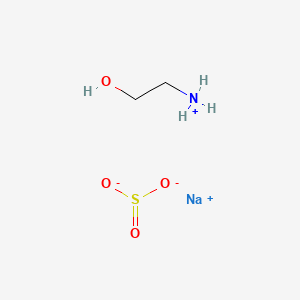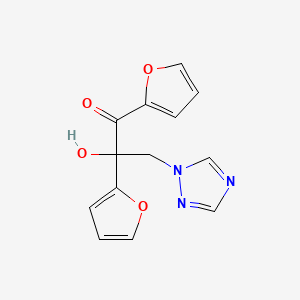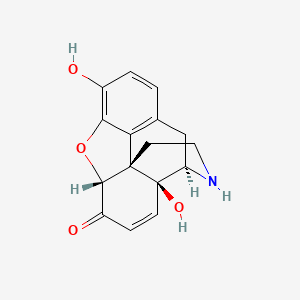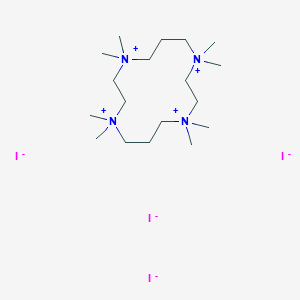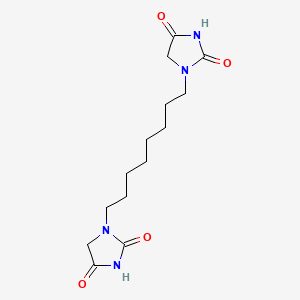
5-(Dimethoxymethyl)-1-(4-methylpentyl)cyclohexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Dimethoxymethyl)-1-(4-methylpentyl)cyclohexene: is an organic compound characterized by a cyclohexene ring substituted with a dimethoxymethyl group and a 4-methylpentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Dimethoxymethyl)-1-(4-methylpentyl)cyclohexene typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexene, which undergoes a series of reactions to introduce the dimethoxymethyl and 4-methylpentyl groups.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated analogs.
Substitution: The dimethoxymethyl and 4-methylpentyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products:
Oxidation Products: Various ketones and aldehydes.
Reduction Products: More saturated hydrocarbons.
Substitution Products: Compounds with different functional groups replacing the original substituents.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology:
Biochemical Studies: The compound’s derivatives are used in biochemical assays to study enzyme activities and metabolic pathways.
Medicine:
Drug Development:
Industry:
Material Science: Used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 5-(Dimethoxymethyl)-1-(4-methylpentyl)cyclohexene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and resulting in specific biological outcomes.
Comparison with Similar Compounds
- 5-(Methoxymethyl)-1-(4-methylpentyl)cyclohexene
- 5-(Dimethoxymethyl)-1-(3-methylpentyl)cyclohexene
- 5-(Dimethoxymethyl)-1-(4-ethylpentyl)cyclohexene
Comparison:
- Structural Differences: The presence of different substituents on the cyclohexene ring distinguishes these compounds from each other.
- Reactivity: Variations in the substituents can lead to differences in reactivity and the types of reactions they undergo.
- Applications: Each compound may have unique applications based on its specific structural features and reactivity.
Properties
CAS No. |
83803-53-6 |
|---|---|
Molecular Formula |
C15H28O2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
5-(dimethoxymethyl)-1-(4-methylpentyl)cyclohexene |
InChI |
InChI=1S/C15H28O2/c1-12(2)7-5-8-13-9-6-10-14(11-13)15(16-3)17-4/h9,12,14-15H,5-8,10-11H2,1-4H3 |
InChI Key |
UOVNYMFTJCAJIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC1=CCCC(C1)C(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


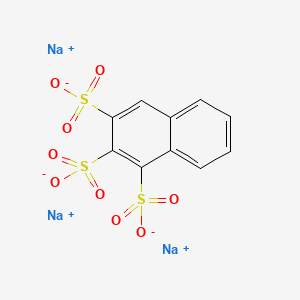
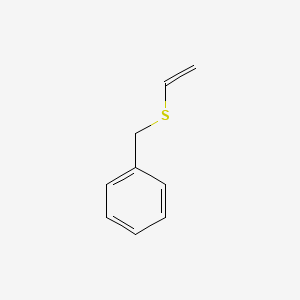
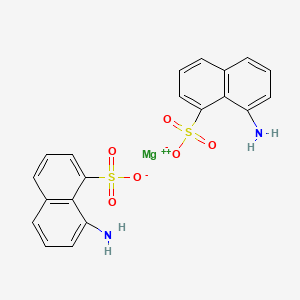
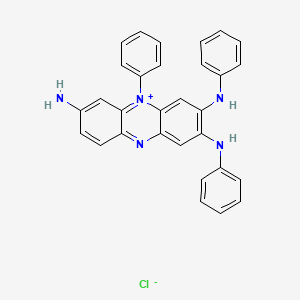
![2-Methoxy-4-[(methylimino)methyl]phenol](/img/structure/B12666060.png)

